molecular formula C19H15ClFN3O2S B2589879 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 450343-20-1

5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

Cat. No.: B2589879
CAS No.: 450343-20-1
M. Wt: 403.86
InChI Key: GWNWSSGGYUDLJY-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core. This scaffold is substituted with a 4-fluorophenyl group at the 2-position and a 2-methoxybenzamide moiety at the 3-position of the pyrazole ring. The chlorine atom at the 5-position of the benzamide further enhances its structural complexity.

Properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-26-17-7-2-11(20)8-14(17)19(25)22-18-15-9-27-10-16(15)23-24(18)13-5-3-12(21)4-6-13/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNWSSGGYUDLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H12ClFN4O3SC_{18}H_{12}ClFN_{4}O_{3}S, with a molecular weight of approximately 394.82 g/mol. The IUPAC name reflects its complex structure, which includes a thieno[3,4-c]pyrazole ring and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₂ClFN₄O₃S
Molecular Weight394.82 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thieno[3,4-c]pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Electrophilic aromatic substitution reactions are used to introduce the chlorophenyl and fluorophenyl groups.
  • Final Coupling : The final product is obtained by coupling with methoxybenzamide under suitable conditions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the compound's efficacy against human cancer cell lines (HeLa, HepG2, A549), it was observed that:

  • HeLa Cells : IC50 values indicated substantial cytotoxicity.
  • HepG2 Cells : The compound demonstrated a higher potency compared to standard chemotherapeutics.
  • A549 Cells : Effective inhibition of proliferation was noted.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation, contributing to its anticancer properties.

Additional Biological Activities

Beyond anticancer effects, preliminary investigations suggest potential antibacterial and antifungal activities. These findings warrant further exploration to establish the breadth of biological activity associated with this compound.

Comparison with Similar Compounds

Core Modifications

The thieno[3,4-c]pyrazole core is shared across analogs, but substituent variations significantly influence physicochemical and biological properties:

Compound Name Substituent Positions Key Structural Differences
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide (Target) 2-(4-Fluorophenyl), 5-Cl, 2-OCH₃ Reference compound
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide 2-(4-Fluorophenyl), 5-Cl, 2-NO₂ Nitro group replaces methoxy; may increase electron-withdrawing effects
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide 2-(3-Chlorophenyl), 2-F, 5-oxo Chlorine at 3-phenyl; benzamide fluorine; ketone at pyrazole
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 2-(4-Methylphenyl), 4-Br, 5-oxo Bromine on benzamide; methyl on phenyl; ketone at pyrazole

Key Observations :

  • Electron-Donating vs.
  • Phenyl Substitution : Fluorine at the 4-position (target) vs. 3-chlorophenyl () may alter steric and electronic interactions with biological targets.
  • Ketone vs. Amide : The 5-oxo modification in analogs (–9) introduces polarity, possibly affecting metabolic stability.

Molecular Weight and LogP

While exact data are unavailable, molecular weight and LogP can be inferred:

  • Target Compound : Predicted molecular weight ≈ 430–440 g/mol; LogP ≈ 3.5–4.0 (moderate lipophilicity due to methoxy and fluorine).
  • Nitro Analog () : Higher LogP (~4.5–5.0) due to the nitro group.
  • Bromo Analog () : Higher molecular weight (~450–460 g/mol) and LogP (~4.2–4.7).

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The target compound’s methoxy group may improve aqueous solubility compared to nitro or bromo analogs. However, like glibenclamide (a BCS class II benzamide), low solubility could persist due to aromatic stacking .

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